1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride
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Overview
Description
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the thiazole ring, which consists of sulfur and nitrogen, adds to the compound’s versatility and reactivity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines under the action of N-nucleophiles: This method is used to introduce the piperazine ring.
Intermolecular cycloaddition of alkynes bearing amino groups: This method is employed to form the thiazole ring.
Industrial production methods often involve the use of scalable and efficient synthetic routes, such as the use of palladium-catalyzed cyclization reactions .
Chemical Reactions Analysis
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound is also a piperazine derivative with similar biological activities.
Cetirizine Hydrochloride: A well-known antihistamine that shares structural similarities with the compound.
Chlorcyclizine: Another antihistamine with a similar mechanism of action.
The uniqueness of this compound lies in its thiazole ring, which imparts additional reactivity and potential biological activities .
Properties
Molecular Formula |
C14H17Cl2N3S |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H16ClN3S.ClH/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H |
InChI Key |
XEBOBALYRQHFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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